molecular formula C22H15ClFN3O4S B2835291 ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-31-0

ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2835291
CAS No.: 851949-31-0
M. Wt: 471.89
InChI Key: MVPLSAVJXXNSRT-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • Position 1: Ethyl carboxylate ester, enhancing lipophilicity and influencing pharmacokinetics.
  • Position 5: 4-Chlorobenzamido substituent, which may modulate steric and electronic interactions with biological targets.
  • Position 4: Oxo group, stabilizing the conjugated system.

Properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPLSAVJXXNSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target Compound) Thieno[3,4-d]pyridazine 4-Cl-benzamido (5), 4-F-phenyl (3), ethyl ester (1) Not reported Not reported Combines electron-withdrawing (Cl, F) and lipophilic (ethyl ester) groups.
Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-CF3-benzamido (5), phenyl (3), ethyl ester (1) Not reported Not reported CF3 group enhances electron-withdrawing effects; phenyl lacks fluorine’s polarity.
Clofencet (2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid) Pyridazine 4-Cl-phenyl (2), ethyl (3), carboxylic acid (4) Not reported Not reported Simpler pyridazine core; carboxylic acid improves water solubility.
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-chromen-4-one, thiophene-carboxylate 560.2 (M++1) 227–230 Fluorinated chromenone core; higher molecular weight due to fused systems.

Key Findings

The 4-fluorophenyl group (Position 3) introduces polarity and hydrogen-bonding capability absent in the phenyl-substituted analog .

Pyrazolo-pyrimidine cores () differ in ring puckering dynamics (see ), affecting 3D conformation and interaction profiles .

Biological and Physicochemical Properties :

  • The ethyl carboxylate in the target compound likely increases membrane permeability compared to clofencet’s carboxylic acid .
  • Fluorine atoms (e.g., 4-fluorophenyl) improve metabolic stability and bioavailability, a trend observed in fluorinated agrochemicals like flumioxazin () .

Crystallographic and Structural Analysis: SHELX-based refinements () are critical for resolving subtle conformational differences, such as ring puckering in thieno-pyridazines versus pyrazolo-pyrimidines .

Q & A

Q. What are the common synthetic routes for this compound, and what critical steps ensure structural fidelity?

The synthesis involves multi-step reactions starting with condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with ethyl acetoacetate under acidic conditions generates the thieno[3,4-d]pyridazine core. Subsequent amidation or esterification introduces the 4-chlorobenzamido and ethyl carboxylate groups. Key steps include:

  • Condensation : Temperature control (60–80°C) to avoid side reactions.
  • Cyclization : Use of HCl or H₂SO₄ as catalysts for ring closure .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : To resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent positions.
  • Mass spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) validation.
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (amide I band) .
  • X-ray crystallography (if crystals are obtainable): For 3D conformation analysis, critical for biological interaction studies .

Q. How do functional groups (e.g., 4-fluorophenyl, chlorobenzamido) influence its reactivity and stability?

  • 4-Fluorophenyl : Enhances lipophilicity and π-π stacking with biological targets. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack.
  • Chlorobenzamido : The chloro group increases electrophilicity, facilitating nucleophilic substitutions (e.g., hydrolysis under basic conditions).
  • Ethyl carboxylate : Provides solubility in organic solvents but may hydrolyze to carboxylic acid in aqueous media .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Experimental variables to test include:

  • Temperature : Higher temperatures (e.g., 80°C) accelerate cyclization but may degrade sensitive intermediates.
  • Catalysts : Substituting HCl with milder acids (e.g., p-toluenesulfonic acid) reduces side products.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . Example optimization table :
VariableTested ConditionYield (%)Purity (%)
Catalyst (HCl)1 M, 70°C6592
Catalyst (p-TsOH)0.5 M, 70°C7896
Solvent (DMF)Reflux7294

Q. How can contradictions in reported biological activity (e.g., antitumor vs. no activity) be systematically addressed?

Conflicting data often arise from:

  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols.
  • Assay conditions : Vary concentrations (1–100 µM) and exposure times (24–72 hrs).
  • Structural analogs : Compare with derivatives (e.g., bromo vs. chloro substituents) to identify activity trends. Example structural-activity insights :
SubstituentBiological Activity (IC₅₀, µM)Reference
4-Chlorobenzamido12.3 (HeLa)
4-Bromobenzamido8.7 (MCF-7)
4-NitrobenzamidoInactive

Q. What computational strategies predict target interactions and guide mechanistic studies?

  • Molecular docking : Use software (AutoDock, Schrödinger) to model binding with kinases or adenosine receptors. Focus on hydrogen bonds with the pyridazine core and hydrophobic interactions with fluorophenyl groups.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret variability in enzyme inhibition assays (e.g., IC₅₀ discrepancies)?

Key factors to validate:

  • Enzyme source : Recombinant vs. native enzymes may differ in post-translational modifications.
  • Substrate concentration : Ensure Km values are consistent across studies.
  • Control inhibitors : Use reference compounds (e.g., staurosporine for kinases) to calibrate assays .

Experimental Design Recommendations

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

  • In vitro :
  • Kinase inhibition panels : Screen against EGFR, VEGFR, and CDKs.
  • Cytotoxicity assays : Use MTT or Annexin V/PI staining for apoptosis detection.
    • In vivo :
  • Xenograft models : Administer 10–50 mg/kg doses in nude mice with tumor volume monitoring.
  • Pharmacokinetics : Assess bioavailability and metabolite formation via HPLC-MS .

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